Octyl-D-glucuronide methyl ester
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Overview
Description
Octyl-D-glucuronide methyl ester is a modification of the oligosaccharide octyl glucuronide. It is a white to off-white solid with a molecular weight of 320.39 g/mol. This compound is primarily used in research and development, particularly in the field of drug research .
Mechanism of Action
Target of Action
Octyl-D-glucuronide methyl ester is a modification of the oligosaccharide octyl glucuronide . It is known to augment the lipid solubility and cellular permeability of diverse compounds . .
Mode of Action
Glucuronides in general are known to be involved in the glucuronidation process, a fundamental process in phase ii metabolism . This process converts a wide range of functional groups into highly water-soluble glucuronides, which are readily excreted .
Biochemical Pathways
Glucuronidation, the biochemical pathway in which this compound likely participates, involves the transfer of glucuronic acid to substrates, making them more water-soluble and thus easier to excrete . This process is facilitated by the enzyme UDP-glucuronosyltransferase (UGT), of which fifteen isoforms have been identified as responsible for human glucuronidation .
Pharmacokinetics
Glucuronides in general are known to be highly water-soluble and readily excreted , suggesting that this compound may share these properties.
Result of Action
It is known to augment the lipid solubility and cellular permeability of diverse compounds , suggesting that it may enhance the delivery of these compounds to their targets.
Preparation Methods
Octyl-D-glucuronide methyl ester can be synthesized using custom synthesis methods. One common approach involves the glycosylation of glucuronic acid derivatives. The synthesis typically starts with D-(+)-glucurono-3,6-lactone, which undergoes several steps to form the desired ester . Industrial production methods often involve high-purity synthesis to ensure the compound’s effectiveness in research applications .
Chemical Reactions Analysis
Octyl-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Octyl-D-glucuronide methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry.
Biology: The compound is employed in studies involving glycosylation processes.
Medicine: It serves as a model compound in drug metabolism studies.
Industry: This compound is used in the development of surfactants and other industrial chemicals
Comparison with Similar Compounds
Octyl-D-glucuronide methyl ester can be compared with other similar compounds, such as:
Acyl glucuronides: These compounds share similar metabolic pathways and reactivity.
Acyl glucosides: They undergo similar degradation reactions and have comparable applications in drug research.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it particularly useful in certain research contexts .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5-trihydroxy-6-octoxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O7/c1-3-4-5-6-7-8-9-21-15-12(18)10(16)11(17)13(22-15)14(19)20-2/h10-13,15-18H,3-9H2,1-2H3/t10-,11-,12+,13-,15?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKBBJVQNULHIP-HXMBFPRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)C(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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